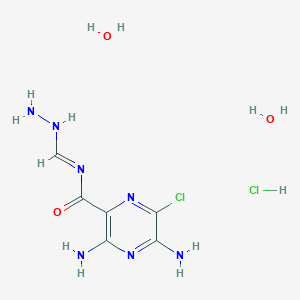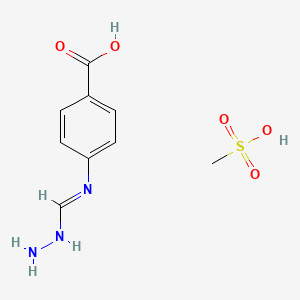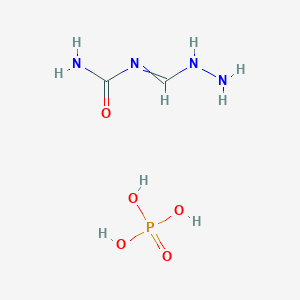
Moxifloxacin, Hydrochloride Monohydrate
Overview
Description
Moxifloxacin, Hydrochloride Monohydrate is a useful research compound. Its molecular formula is C21H27ClFN3O5 and its molecular weight is 455.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ophthalmic Solution : Moxifloxacin Hydrochloride Ophthalmic Solution (Vigamox®) is effective for treating bacterial eye infections due to its potent activity against Streptococci, Staphylococci, and gram-negative ocular pathogens (Miller, 2008).
Spectrophotometric Assay : A kinetic spectrophotometric method has been developed for assaying Moxifloxacin Hydrochloride in tablets, demonstrating its reliable and accurate measurement (Ashour & Bayram, 2015).
UV-Spectrophotometry : UV-Spectrophotometric methods have been employed for the simultaneous estimation of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in eye drops (Motilal, Shirkhedkar & Surana, 2013).
Electrochemical Detection : A novel molecularly imprinted polymer was developed for the specific recognition and quantification of Moxifloxacin Hydrochloride in various matrices (Hammam, Wagdy & El Nashar, 2018).
Metal Complex Synthesis : Research on synthesizing Moxifloxacin metal complexes with Au(III) and Ag(I) has shown significant antibacterial activity, suggesting its potential in controlling pathogens and parasites (Seku et al., 2018).
Antibacterial Efficacy in Pulmonary Tuberculosis : Moxifloxacin demonstrates early bactericidal activity in the treatment of pulmonary tuberculosis, comparable to that of isoniazid (Pletz et al., 2004).
Interaction with DNA : Studies on Moxifloxacin's interaction with calf thymus DNA via fluorescence quenching suggest its potential for further clinical application in antibiotics (Lv et al., 2014).
Interaction with Human Serum Albumin : Investigations on Moxifloxacin Hydrochloride's interaction with human serum albumin revealed insights into the binding mechanisms and potential therapeutic implications (Xiong et al., 2017).
properties
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZIMSDWAIZNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(3-Methylphenyl)(4-sulfobutyl)amino]butane-1-sulfonic acid](/img/structure/B8065690.png)



![(2R)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid](/img/structure/B8065728.png)


